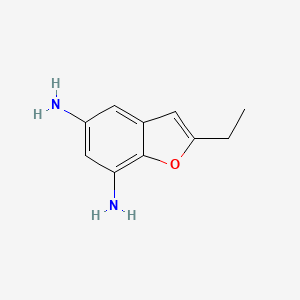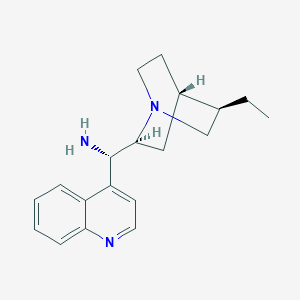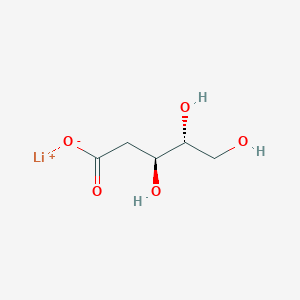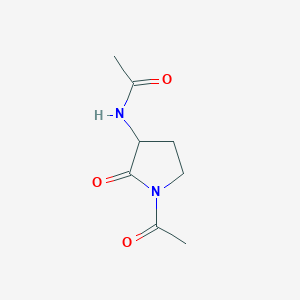![molecular formula C13H17NO4 B12858692 2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)-](/img/structure/B12858692.png)
2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- is a compound belonging to the oxazolidinone class. Oxazolidinones are known for their antibacterial properties and have gained significant attention in the pharmaceutical industry. This particular compound features a unique structure that includes a hydroxyethyl group and a methoxymethyl group, which contribute to its distinct chemical properties.
Métodos De Preparación
The synthesis of 2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- can be achieved through various synthetic routes. One common method involves the reaction of 4-(2-hydroxyethyl)phenylamine with glycidol to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- undergoes several types of chemical reactions:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxazolidinone ring can be reduced under specific conditions to form an amine derivative.
Substitution: The methoxymethyl group can be substituted with other functional groups using reagents like halides or acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of enantiomerically pure compounds.
Biology: The compound’s antibacterial properties make it a candidate for studying bacterial resistance mechanisms and developing new antibiotics.
Medicine: Its potential as an antibacterial agent is explored for treating infections caused by multidrug-resistant bacteria.
Industry: The compound is used in the development of new materials and as a building block for more complex chemical entities.
Mecanismo De Acción
The antibacterial activity of 2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- is primarily due to its ability to inhibit protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, which is essential for bacterial reproduction. This mechanism is similar to other oxazolidinones, making it effective against a wide range of Gram-positive pathogens.
Comparación Con Compuestos Similares
Similar compounds in the oxazolidinone class include linezolid and tedizolid. While linezolid was the first oxazolidinone antibiotic introduced, tedizolid is a newer drug with a better safety profile and once-daily dosing. Compared to these compounds, 2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- offers unique structural features that may contribute to different pharmacokinetic and pharmacodynamic properties. Its distinct hydroxyethyl and methoxymethyl groups differentiate it from other oxazolidinones, potentially offering advantages in specific applications.
Propiedades
Fórmula molecular |
C13H17NO4 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H17NO4/c1-17-9-12-8-14(13(16)18-12)11-4-2-10(3-5-11)6-7-15/h2-5,12,15H,6-9H2,1H3 |
Clave InChI |
YQZKCGSEOBRNRK-UHFFFAOYSA-N |
SMILES canónico |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858625.png)
![4-Bromo-2-cyanobenzo[d]oxazole](/img/structure/B12858628.png)

![2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole](/img/structure/B12858634.png)
![ethyl 4-fluoro-8-iodo-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B12858637.png)
![(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B12858645.png)
![2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol](/img/structure/B12858651.png)
![(2S,4R)-1-((S)-2-(2-(2-(4-(4-((2-Chlorobenzyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12858652.png)



